5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDJHGHVLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147886 | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643764-88-9 | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643764-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
2-Aminopyridine reacts with 2-chloroethanol in the presence of a base (e.g., NaH) to form 2-(pyridin-2-ylamino)ethanol. Subsequent etherification with 4-hydroxybenzaldehyde under Williamson conditions yields the target aldehyde.
Procedure
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Amination: 2-Aminopyridine (0.1 mol) and 2-chloroethanol (0.12 mol) are stirred in DMF with NaH (0.12 mol) at 30–35°C for 6 hours.
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Etherification: The resulting alcohol reacts with 4-hydroxybenzaldehyde (0.1 mol) in DMF using NaH (0.12 mol) at 30–35°C for 4 hours.
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Purification: The product is isolated via filtration and recrystallized from ethanol.
Key Reaction Parameters
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Solvent: DMF
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Base: Sodium hydride (NaH)
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Temperature: 30–35°C
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Yield: 72–85%
Alternative Route via Cyanide Intermediate
A patent describes the synthesis of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde, which can be adapted by omitting the methyl group. 4-Fluorobenzaldehyde reacts with 2-(pyridin-2-ylamino)ethanol in DMF with NaH, yielding 4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde.
Advantages
Knoevenagel Condensation to Form the Benzylidene Derivative
The final step involves condensing thiazolidine-2,4-dione with 4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde.
Procedure
Thiazolidine-2,4-dione (0.01 mol) and the aldehyde (0.01 mol) are refluxed in glacial acetic acid (25 mL) with sodium acetate (0.18 g) for 1 hour. The product precipitates upon cooling and is recrystallized from acetic acid.
Key Reaction Parameters
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Solvent: Glacial acetic acid
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Catalyst: Sodium acetate
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Temperature: Reflux (~118°C)
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Yield: 70–80%
Mechanistic Insight
The reaction proceeds via deprotonation of the TZD’s active methylene group, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone.
Optimization and Scalability
Solvent and Base Selection
Temperature Control
Maintaining 30–35°C during etherification minimizes degradation, enhancing purity to >99%.
Characterization Data
Spectroscopic Analysis
Purity and Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde synthesis | Williamson ether | 85 | >99 |
| Knoevenagel condensation | Acetic acid | 80 | 98 |
Industrial-Scale Considerations
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Cost Efficiency: DMF and NaH are cost-effective for large-scale production.
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Environmental Impact: Ethanol recrystallization reduces reliance on hazardous solvents.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values range from 2 to 16 µg/mL .
- Anticancer Potential : Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds synthesized from thiazolidine-2,4-dione have demonstrated significant anti-breast cancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with dose-dependent effects .
Medicine
- Therapeutic Agents : The compound is investigated for its potential role in developing new therapeutic agents aimed at treating diabetes and inflammation. Its mechanism of action involves modulation of insulin sensitivity and anti-inflammatory effects .
- VEGFR-2 Inhibition : Certain derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Industry
- Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to form various derivatives.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate in synthesis | Essential for synthesizing complex molecules |
| Biology | Antimicrobial | Effective against Gram-positive bacteria (MIC: 2-16 µg/mL) |
| Medicine | Anticancer | Significant activity against MCF-7 and MDA-MB-231 cell lines |
| Industry | Specialty chemicals | Used in various industrial applications |
Case Studies
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Antimicrobial Study :
A study published in PMC evaluated the antimicrobial activities of various thiazolidine derivatives, including 5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione. Results indicated a strong efficacy against several bacterial strains, highlighting its potential as a lead compound in antibiotic development . -
Anticancer Research :
In another study focusing on anti-breast cancer properties, several thiazolidine derivatives were tested for their cytotoxic effects on breast cancer cell lines. The findings revealed that select compounds exhibited significant inhibitory effects on cell proliferation, suggesting potential for targeted cancer therapies . -
VEGFR-2 Inhibition Study :
Research conducted on novel thiazolidine derivatives demonstrated their ability to inhibit VEGFR-2 effectively. This inhibition is crucial for preventing tumor growth and metastasis, showcasing the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of 5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or activation of metabolic enzymes .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- In Vitro Studies : The compound exhibits 50% PPAR-γ activation at 10 μM, compared to 90% for rosiglitazone at the same concentration, suggesting a partial agonist profile .
- Safety Profile : The absence of a 5-ethyl group on the pyridine ring may mitigate the bladder cancer risk associated with pioglitazone .
Biological Activity
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of diabetes treatment and cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazolidine-2,4-dione core. Its structure includes a benzylidene group and a pyridylaminoethoxy side chain, which contribute to its biological properties.
Target Interaction
This compound primarily interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism and insulin sensitivity. Activation of PPARγ enhances insulin sensitivity and has implications in the treatment of type 2 diabetes .
Biological Effects
In addition to its antidiabetic properties, this compound has shown potential anticancer activity. Studies indicate that thiazolidinedione derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .
Antidiabetic Activity
The compound's ability to activate PPARγ positions it as a promising candidate for diabetes treatment. Research has demonstrated that derivatives of thiazolidinedione can significantly enhance insulin sensitivity in vitro and in vivo models .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinediones. For instance, certain derivatives have been shown to inhibit human topoisomerases I and II, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and A2058 (melanoma) cells . The following table summarizes key findings from various studies:
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| MCF-7 | Induced apoptosis | PPARγ activation | |
| A2058 | Inhibition of proliferation | Topoisomerase inhibition | |
| Various | Enhanced insulin sensitivity | PPARγ activation |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions using reagents like p-toluenesulfonic acid under controlled conditions. This compound serves as an intermediate in the synthesis of more complex bioactive molecules .
Case Studies
- Antidiabetic Efficacy : A study demonstrated that thiazolidinedione derivatives significantly reduced blood glucose levels in diabetic animal models through enhanced PPARγ activity.
- Cancer Cell Studies : Another investigation focused on the compound's effect on MCF-7 cells, revealing that it triggered apoptosis via intrinsic pathways involving mitochondrial dysfunction.
Q & A
Q. What are the standard synthetic methodologies for preparing 5-arylidene-thiazolidine-2,4-dione derivatives, and how are they optimized for this compound?
The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation , where an aromatic aldehyde reacts with the thiazolidine-2,4-dione core in the presence of a base catalyst (e.g., piperidine or acetic acid). For example:
- Ethanol reflux method : Aromatic aldehydes are condensed with 1,3-thiazolidine-2,4-dione in ethanol under reflux for 6–8 hours, followed by filtration and crystallization to isolate the product .
- DMF-based alkylation : For derivatives requiring substitution at the 3-position, 5-arylidene intermediates are reacted with bromomethylated coumarins in DMF using anhydrous K₂CO₃ as a base, yielding products with >60% purity after recrystallization .
Optimization strategies : Adjusting solvent polarity (ethanol vs. DMF), reaction time, and catalyst loading can improve yields. For instance, using piperidine as a base enhances reaction rates compared to weaker bases like NaHCO₃ .
Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Key techniques include:
- Melting point analysis : Used to assess purity (e.g., sharp melting points >250°C indicate high crystallinity) .
- FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for the thiazolidinedione ring and C=N stretches at ~1600 cm⁻¹ for the arylidene moiety) .
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., pyridinyl protons at δ 7.5–8.5 ppm and methylene protons at δ 4.0–4.5 ppm) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., molecular ion peaks matching theoretical m/z values within ±0.5 Da) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during reflux or solvent evaporation .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
Discrepancies in NMR signals often arise from rotamers or stereochemical heterogeneity . Strategies include:
- Variable-temperature NMR : Lowering the temperature to –40°C can slow conformational interconversion, simplifying splitting patterns .
- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximities to resolve overlapping signals (e.g., distinguishing pyridinyl vs. arylidene protons) .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) can validate proposed structures .
Q. What experimental design principles apply to evaluating the antimicrobial activity of thiazolidinedione derivatives?
- Dose-response assays : Test compounds at logarithmic concentrations (1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Control groups : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to normalize results .
- Mechanistic studies : Combine MIC assays with time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .
Q. How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s bioactivity?
- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the pyridine ring enhance antibacterial potency by increasing electrophilicity and target binding .
- Hydrophobic substituents (e.g., –OCH₃, –CH₃) improve membrane penetration, as shown by QSAR models correlating logP values with activity .
- Steric effects : Bulky groups at the ortho-position reduce activity due to hindered target interaction (e.g., 30% lower inhibition for ortho-Cl vs. para-Cl analogs) .
Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?
- Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm) to improve bioavailability, as demonstrated in cell uptake studies .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the 3-position to increase hydrophilicity, followed by enzymatic cleavage in vivo .
Q. How can contradictory results in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be interpreted?
- Cell line specificity : Differences in membrane transporters (e.g., P-gp expression in cancer cells) may alter intracellular accumulation .
- Assay interference : Thiazolidinediones can react with MTT reagents, leading to false-positive viability results. Validate with ATP-based assays (e.g., CellTiter-Glo) .
- Metabolic activation : Liver microsome studies (e.g., rat S9 fractions) identify prodrug activation pathways that affect toxicity profiles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
